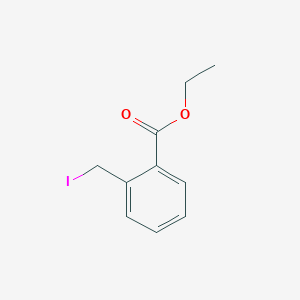

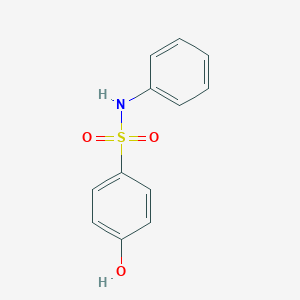

N,N'-di(2-bromophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N,N'-di(2-bromophenyl)urea and related compounds involves several key steps and methodologies. For instance, the synthesis of related compounds such as N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate in antitumor agents, showcases the typical procedures involved. These procedures include the reaction of halogenated anilines with triphosgene to yield isocyanates, which are then reacted with aniline derivatives to produce the urea compounds with high purity and yield (Yan Feng-mei & Liu He-qin, 2009). Similar methodologies are applied in the synthesis of various substituted ureas, highlighting the versatility and adaptability of these synthetic routes for producing this compound analogs.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing significant insights into their geometric and electronic properties. For example, studies on N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea show how bromophenyl and chlorophenyl groups align in specific positions relative to the urea carbonyl oxygen atom, demonstrating the impact of substituent positioning on molecular conformation (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound derivatives under various conditions have been a subject of research, indicating the compound's potential in synthetic chemistry applications. For instance, the study on complexation-induced unfolding of heterocyclic ureas illustrates the compound's ability to form multiply hydrogen-bonded complexes, showcasing its potential in designing novel molecular assemblies and materials (Perry S. Corbin et al., 2001).

Scientific Research Applications

Agricultural Fertilization and Emissions Control Research indicates that urease inhibitors, related to N,N'-di(2-bromophenyl)urea, can effectively reduce emissions of ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) from fertilized agricultural fields. These inhibitors slow down urea hydrolysis, leading to lower concentrations of NH4+ in the upper soil layer and potentially increasing crop yield and nitrogen uptake, though not always significantly (Abalos et al., 2012).

Synthesis of Key Pharmaceutical Intermediates this compound compounds have been synthesized for use as key intermediates in antitumor agents. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, an intermediate of the antitumor agent sorafenib, has been documented. These compounds show high yield and purity, indicating their importance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

Soil Microbial Community Dynamics Long-term urea fertilization, including compounds related to this compound, affects soil microbial communities. Studies show that urea application can alter the composition and increase the abundance of soil ureolytic bacterial communities, impacting soil health and fertility. These changes may increase the risk of nitrogen loss through ammonia volatilization and pose a risk to soil microbial diversity (Sun et al., 2019).

Chemical Structure and Properties The chemical structure of related urea derivatives, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, has been studied to understand their properties. These studies provide insights into the molecular interactions and potential applications of these compounds in various fields, including material science and drug development (Yamin & Mardi, 2003).

Environmental Impact and Nitrogen Cycle Research on urea derivatives and inhibitors highlights their significant role in the nitrogen cycle, particularly in reducing nitrogen losses in agriculture. These compounds can impact ammonia volatilization, nitrate leaching, and nitrous oxide emissions, influencing environmental sustainability and agricultural efficiency (Gioacchini et al., 2002).

Mechanism of Action

Target of Action

1,3-bis(2-bromophenyl)urea, also known as N,N’-Di-(2-bromophenyl)urea or N,N’-di(2-bromophenyl)urea, is a complex compound with potential biological activity. The primary target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channels . These channels play a crucial role in the repolarization of the cardiac action potential, and their dysfunction can lead to cardiac arrhythmias .

Mode of Action

The compound interacts with its target, the hERG channels, by increasing their activity . This interaction results in an increase in both the steady-state and tail current at all voltages tested . This suggests that the compound may act as an activator of these channels, enhancing their function and potentially influencing cardiac action potential.

Biochemical Pathways

cardiac action potential pathway . By enhancing the function of hERG channels, the compound could potentially affect the repolarization phase of the cardiac action potential, which is crucial for maintaining the regular rhythm of the heart .

Pharmacokinetics

The compound’s interaction with herg channels suggests that it is capable of reaching its target site in the body

Result of Action

The activation of hERG channels by 1,3-bis(2-bromophenyl)urea could potentially have a significant effect on the cardiac action potential . By enhancing the function of these channels, the compound could influence the repolarization phase of the cardiac action potential, potentially leading to changes in heart rhythm . This could have implications for the treatment of cardiac arrhythmias.

properties

IUPAC Name |

1,3-bis(2-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-34-9 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)

![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)